molecular formula C11H9BrN2O B2511302 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one CAS No. 1823322-62-8

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Cat. No.: B2511302
CAS No.: 1823322-62-8
M. Wt: 265.11
InChI Key: NHMNWFPUPJQDGW-UHFFFAOYSA-N
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Description

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a heterocyclic organic compound that features a bromine atom and a pyridin-2-ylmethyl group attached to a pyridin-2(1H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-2-ylmethyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyridin-2-ylmethyl group can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridin-2(1H)-one core.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution: Formation of 4-azido, 4-thio, or 4-alkoxy derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of de-brominated or reduced pyridin-2(1H)-one derivatives.

Scientific Research Applications

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: Utilized in the preparation of functional materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the pyridin-2-ylmethyl group can interact with biological targets through hydrogen bonding, van der Waals interactions, and covalent bonding, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methylpyridin-2(1H)-one
  • 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
  • 4-Chloro-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Uniqueness

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is unique due to the specific positioning of the bromine atom and the pyridin-2-ylmethyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of novel therapeutic agents and functional materials.

Properties

IUPAC Name

4-bromo-1-(pyridin-2-ylmethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-9-4-6-14(11(15)7-9)8-10-3-1-2-5-13-10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMNWFPUPJQDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC(=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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